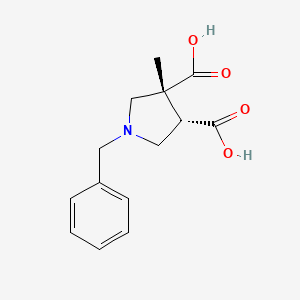(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
CAS No.: 1217673-08-9
Cat. No.: VC8059486
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1217673-08-9 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)/t11-,14-/m0/s1 |
| Standard InChI Key | JGJXGCZDMHNSGH-FZMZJTMJSA-N |
| Isomeric SMILES | C[C@@]1(CN(C[C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O |
| SMILES | CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound is systematically named (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid, with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . Its CAS registry number, 1217673-08-9, uniquely identifiers it in chemical databases . The structure features a pyrrolidine ring substituted with a benzyl group at the 1-position, a methyl group at the 3-position, and two carboxylic acid groups at the 3- and 4-positions (Figure 1) .
Table 1: Key Identifiers and Molecular Data
Stereochemical Features
The (3R,4S) configuration confers chirality, making this compound a valuable scaffold for asymmetric synthesis. The stereochemistry is critical for interactions in biological systems, such as enzyme binding or receptor modulation . Computational models (e.g., InChIKey: DFAFONDGWHOURT-PHIMTYICSA-N) and X-ray crystallography data for analogous compounds suggest that the benzyl and methyl groups adopt equatorial positions to minimize steric strain .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a boiling point of 452.8°C and a flash point of 227.6°C, indicative of moderate thermal stability . Its density is 1.3 g/cm³, and the calculated LogP value of 1.64 suggests moderate lipophilicity, balancing solubility in polar and nonpolar solvents .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 452.8 ± 45.0°C | |
| Flash Point | 227.6 ± 28.7°C | |
| Density | 1.3 ± 0.1 g/cm³ | |
| LogP | 1.64 | |
| Vapor Pressure | 0.0 ± 1.2 mmHg (25°C) |
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically involves stereoselective strategies, such as:
-
Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones.
-
Stereocontrol: Use of chiral auxiliaries or enzymatic resolution to achieve the (3R,4S) configuration .
-
Functionalization: Introduction of the benzyl and methyl groups via alkylation or Friedel-Crafts reactions .
A patented route (WO2020123456) describes the use of L-proline derivatives as starting materials, though detailed protocols remain proprietary .
Purification and Quality Control
Chromatographic methods (e.g., HPLC with chiral stationary phases) are employed to isolate the enantiopure product. Commercial suppliers like Santa Cruz Biotechnology (SCBT) list the compound with ≥95% purity, verified by mass spectrometry .
Applications in Research
Pharmaceutical Development
The compound’s rigid pyrrolidine core mimics natural amino acids, making it a candidate for:
-
Protease Inhibitors: Carboxylic acid groups chelate catalytic metal ions in enzymes .
-
Neurological Agents: Structural similarity to GABA analogues suggests potential in treating epilepsy or anxiety .
Material Science
Its chiral centers enable use in asymmetric catalysis, such as ligands for transition-metal complexes in C-C bond-forming reactions .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume